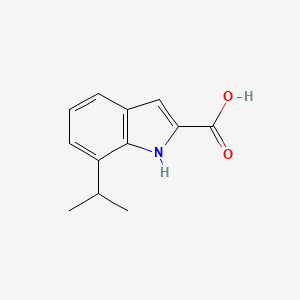

7-Isopropyl-1H-indole-2-carboxylic acid

Description

BenchChem offers high-quality 7-Isopropyl-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Isopropyl-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-propan-2-yl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-7(2)9-5-3-4-8-6-10(12(14)15)13-11(8)9/h3-7,13H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRHWXHKWSSVBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC2=C1NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405261 | |

| Record name | 7-ISOPROPYL-1H-INDOLE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383132-25-0 | |

| Record name | 7-ISOPROPYL-1H-INDOLE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Isopropyl-1H-indole-2-carboxylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 7-Isopropyl-1H-indole-2-carboxylic Acid

Abstract

7-Isopropyl-1H-indole-2-carboxylic acid is a heterocyclic building block with significant potential in medicinal chemistry and materials science. As with many substituted indoles, its utility is defined by the efficiency and regioselectivity of its synthesis. This technical guide provides an in-depth analysis of viable synthetic pathways for obtaining this target molecule. We will dissect three classical and reliable indole synthesis methodologies—the Reissert, Fischer, and Hemetsberger syntheses—and adapt them specifically for the preparation of the 7-isopropyl substituted scaffold. This document is intended for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic rationale and a comparative analysis to guide the selection of the most appropriate route for laboratory and process scale-up.

Introduction: The Strategic Importance of Substituted Indoles

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] The specific substitution pattern on the indole ring dictates its biological activity and physicochemical properties. 7-substituted indole-2-carboxylic acids, in particular, are valuable intermediates, with the C2-carboxylic acid handle providing a versatile point for further chemical elaboration, while the C7-substituent can modulate steric and electronic properties, influencing receptor binding and metabolic stability. 7-Isopropyl-1H-indole-2-carboxylic acid is a prime example of such a scaffold, and its efficient synthesis is a critical step in the development of novel therapeutic agents.[1] This guide explores robust and adaptable synthetic strategies to access this molecule.

Retrosynthetic Analysis

A retrosynthetic approach to 7-Isopropyl-1H-indole-2-carboxylic acid reveals several logical disconnections corresponding to well-established indole syntheses. The primary challenge lies in the regioselective introduction of the isopropyl group at the 7-position.

Caption: Retrosynthetic pathways for the target molecule.

Pathway I: The Reissert Indole Synthesis

The Reissert synthesis is a powerful and direct method for preparing indole-2-carboxylic acids.[3][4][5] It begins with the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by a reductive cyclization of the resulting o-nitrophenylpyruvic ester.[5][6][7]

Rationale and Strategy

This pathway is highly attractive due to its convergence and the direct formation of the desired carboxylic acid functionality at the C2 position. The key starting material is 2-isopropyl-6-nitrotoluene. This precursor can be synthesized from commercially available 3-isopropylaniline via diazotization, Sandmeyer iodination, and subsequent nitration, directing the nitro group ortho to the methyl group due to steric hindrance from the isopropyl group.

Proposed Synthetic Scheme

Caption: Proposed Reissert synthesis pathway.

Reaction Mechanism

The mechanism involves two main stages:

-

Condensation: Sodium ethoxide deprotonates the methyl group of 2-isopropyl-6-nitrotoluene, creating a carbanion. This anion then acts as a nucleophile, attacking one of the carbonyl groups of diethyl oxalate in a Claisen condensation.

-

Reductive Cyclization: The nitro group of the resulting ethyl o-nitrophenylpyruvate is reduced to an amino group, typically using zinc dust in acetic acid.[5] The newly formed aniline immediately undergoes intramolecular condensation with the adjacent ketone, followed by dehydration to form the aromatic indole ring.[6][7]

Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 3-(2-isopropyl-6-nitrophenyl)-2-oxopropanoate

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, prepare a solution of sodium ethoxide by dissolving sodium (1.0 eq) in anhydrous ethanol.

-

Add diethyl oxalate (1.1 eq) to the cooled sodium ethoxide solution with stirring.

-

Add a solution of 2-isopropyl-6-nitrotoluene (1.0 eq) in anhydrous ethanol dropwise over 30 minutes.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor reaction progress by TLC.

-

After cooling, pour the mixture into ice-water and acidify with dilute HCl to pH 3-4.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude pyruvate ester.

Step 2: Reductive Cyclization to 7-Isopropyl-1H-indole-2-carboxylic acid

-

Dissolve the crude ethyl 3-(2-isopropyl-6-nitrophenyl)-2-oxopropanoate from the previous step in glacial acetic acid.

-

Add zinc dust (4-5 eq) portion-wise to the stirred solution, maintaining the temperature below 40°C with an ice bath.

-

After the addition is complete, stir the mixture at room temperature for 8-12 hours.

-

Filter the reaction mixture through a pad of celite to remove excess zinc and inorganic salts.

-

Pour the filtrate into a large volume of cold water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from an ethanol/water mixture.

Pathway II: The Fischer Indole Synthesis

The Fischer indole synthesis is arguably the most famous and widely used method for indole formation. It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound.[8][9][10]

Rationale and Strategy

To synthesize the target molecule via this route, (2-isopropylphenyl)hydrazine is required as the key intermediate. This can be prepared from 2-isopropylaniline by diazotization and subsequent reduction. The hydrazone is then formed with pyruvic acid, which upon cyclization and decarboxylation, would yield the desired 7-isopropyl-1H-indole. To retain the C2-carboxylic acid, the reaction must be carefully controlled to favor cyclization without decarboxylation.[9]

Proposed Synthetic Scheme

Caption: Proposed Fischer indole synthesis pathway.

Reaction Mechanism

The core of the Fischer synthesis is a[4][4]-sigmatropic rearrangement.[8][11]

-

Hydrazone Formation: (2-Isopropylphenyl)hydrazine reacts with pyruvic acid to form the corresponding hydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[4][4]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a rearrangement, breaking the N-N bond and forming a new C-C bond.

-

Cyclization and Aromatization: The resulting di-imine intermediate rearomatizes, then cyclizes, and finally eliminates a molecule of ammonia to form the stable indole ring.[10]

Experimental Protocol (Hypothetical)

Step 1: Synthesis of (2-Isopropylphenyl)hydrazine

-

Prepare a solution of 2-isopropylaniline (1.0 eq) in concentrated HCl and cool to 0°C.

-

Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5°C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0°C.

-

In a separate flask, prepare a solution of tin(II) chloride (3.0 eq) in concentrated HCl and cool it to 0°C.

-

Add the diazonium salt solution slowly to the SnCl₂ solution.

-

After stirring for 2-3 hours, basify the mixture with concentrated NaOH solution until a precipitate forms.

-

Extract the product with diethyl ether, dry the organic layer, and concentrate to obtain the hydrazine, which should be used immediately.

Step 2: Fischer Cyclization

-

Dissolve the freshly prepared (2-isopropylphenyl)hydrazine (1.0 eq) and pyruvic acid (1.1 eq) in ethanol and stir at room temperature for 1 hour to form the hydrazone.

-

Remove the ethanol under reduced pressure.

-

Add the crude hydrazone to pre-heated polyphosphoric acid (PPA) at 80-100°C.

-

Stir the mixture vigorously for 30-60 minutes.

-

Pour the hot mixture onto crushed ice, which will hydrolyze the PPA and precipitate the product.

-

Filter the solid, wash with sodium bicarbonate solution and then water, and dry. Recrystallize from a suitable solvent.

Pathway III: The Hemetsberger Indole Synthesis

The Hemetsberger synthesis is a thermal or photochemical method that converts a 3-aryl-2-azido-propenoic ester into an indole-2-carboxylic ester.[12][13] Subsequent hydrolysis yields the desired carboxylic acid.

Rationale and Strategy

This pathway offers a different approach, starting from an aromatic aldehyde. The key precursor is 2-isopropylbenzaldehyde. This is condensed with ethyl azidoacetate to form the vinyl azide intermediate. While yields can be good, the synthesis and handling of azide intermediates require caution.[13]

Proposed Synthetic Scheme

Caption: Proposed Hemetsberger indole synthesis pathway.

Reaction Mechanism

The mechanism is believed to proceed through a nitrene intermediate.[13]

-

Condensation: 2-Isopropylbenzaldehyde undergoes a base-catalyzed Knoevenagel condensation with ethyl azidoacetate to form the α-azidocinnamate ester.

-

Nitrene Formation & Cyclization: Upon heating in an inert solvent like xylene, the vinyl azide eliminates N₂ gas to form a highly reactive vinyl nitrene. This nitrene intermediate then undergoes intramolecular C-H insertion into the ortho C-H bond of the isopropyl-bearing ring to form the indole structure.[14]

Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 2-azido-3-(2-isopropylphenyl)acrylate

-

To a solution of sodium ethoxide in ethanol at 0°C, add a mixture of 2-isopropylbenzaldehyde (1.0 eq) and ethyl azidoacetate (1.1 eq) dropwise.

-

Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction with water and extract with diethyl ether.

-

Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo to obtain the crude azide ester. Caution: Organic azides are potentially explosive and should be handled with care.

Step 2: Thermal Cyclization

-

Dissolve the crude azide ester in a high-boiling inert solvent such as xylene.

-

Heat the solution to reflux (approx. 140°C) for 2-4 hours, until nitrogen evolution ceases.

-

Cool the reaction mixture and remove the solvent under reduced pressure. The residue is the crude ethyl 7-isopropyl-1H-indole-2-carboxylate.

Step 3: Saponification

-

Dissolve the crude ester in a mixture of ethanol and 10% aqueous NaOH solution.

-

Heat the mixture to reflux for 2-3 hours until saponification is complete (monitored by TLC).

-

Cool the solution, remove the ethanol in vacuo, and dilute with water.

-

Wash with ether to remove any non-acidic impurities.

-

Acidify the aqueous layer with cold 2M HCl to precipitate the carboxylic acid.

-

Collect the product by filtration, wash with cold water, and dry.

Comparative Analysis of Synthesis Pathways

| Feature | Reissert Synthesis | Fischer Synthesis | Hemetsberger Synthesis |

| Starting Materials | 2-Isopropyl-6-nitrotoluene | 2-Isopropylaniline, Pyruvic Acid | 2-Isopropylbenzaldehyde |

| Key Transformation | Reductive Cyclization | [4][4]-Sigmatropic Rearrangement | Thermal Nitrene Insertion |

| Advantages | Direct formation of the 2-carboxylic acid. Generally good yields. | Highly versatile and widely studied. Tolerant of various functional groups. | Good yields.[13] The precursor aldehyde is readily available. |

| Disadvantages | Multi-step synthesis of the required o-nitrotoluene. | Hydrazine intermediates can be unstable. Potential for harsh acidic conditions. | Requires synthesis and handling of potentially explosive azide intermediates. |

| Scalability | Moderate; reduction step can be exothermic. | Good; a common industrial method for indole synthesis. | Moderate; thermal decomposition of azides poses safety concerns on a large scale. |

Purification and Characterization

The final product, 7-Isopropyl-1H-indole-2-carboxylic acid, is expected to be a solid.

-

Purification: The primary method of purification would be recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. If necessary, column chromatography on silica gel could be employed.

-

Characterization:

-

¹H NMR: Expected signals would include aromatic protons on the indole ring, a singlet for the H3 proton, a broad singlet for the N-H proton, and signals corresponding to the isopropyl group (a septet and a doublet).[15]

-

¹³C NMR: Would show characteristic peaks for the indole carbons, the carboxylic acid carbonyl (~163-170 ppm), and the isopropyl carbons.[15]

-

IR Spectroscopy: Key stretches would include a broad O-H band for the carboxylic acid, an N-H stretch (~3300-3400 cm⁻¹), and a C=O stretch (~1680 cm⁻¹).[16]

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of C₁₂H₁₃NO₂ (203.24 g/mol ) would be expected.

-

Conclusion

This guide has outlined three robust and scientifically sound pathways for the synthesis of 7-Isopropyl-1H-indole-2-carboxylic acid.

-

The Reissert Synthesis offers the most direct route to the target carboxylic acid, though it requires a more involved synthesis of its starting material.

-

The Fischer Synthesis is a classic and reliable method, provided the requisite hydrazine can be handled effectively.

-

The Hemetsberger Synthesis is an efficient alternative, though it necessitates careful handling of azide intermediates.

The choice of synthesis will ultimately depend on the specific constraints of the laboratory, including starting material availability, safety considerations for handling hazardous reagents, and desired scale. For laboratory-scale synthesis, the Fischer and Reissert routes represent the most balanced options in terms of reliability and procedural simplicity.

References

-

Hemetsberger, H.; Knittel, D. Synthese und Thermolyse von α-Azidoacrylestern. Monatshefte für Chemie. 1972, 103, 194–204. ([Link])

-

Reissert Indole Synthesis. Comprehensive Organic Name Reactions and Reagents. 2010. ([Link])

-

Reissert, A. Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft. 1897, 30, 1030–1053. ([Link])

-

Noland, W. E.; Baude, F. J. Ethyl Indole-2-carboxylate. Organic Syntheses. 1963, 43, 40. ([Link])

-

Larock, R. C.; Yum, E. K. Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society. 1991, 113 (17), 6689–6690. ([Link])

-

Gribble, G. W. Recent developments in indole ring synthesis-methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. 2000, (7), 1045–1075. ([Link])

-

Larock, R. C. Larock Indole Synthesis. Comprehensive Organic Name Reactions and Reagents. 2010. ([Link])

-

Robinson, B. The Fischer Indole Synthesis. Chemical Reviews. 1969, 69 (2), 227–250. ([Link])

-

Larock Indole Synthesis - SynArchive. ([Link])

-

Gribble, G. W. Reissert Indole Synthesis. In Name Reactions in Heterocyclic Chemistry II. 2011, 275-290. ([Link])

-

Abdel-Aziem, A. et al. The Hemetsberger reaction: A new approach to the synthesis of novel dihydroindoloindole systems. Semantic Scholar. 2020. ([Link])

-

Gribble, G. W. (PDF) Reissert Indole Synthesis. ResearchGate. 2019. ([Link])

-

Fischer Indole Synthesis - Wikipedia. ([Link])

-

Hemetsberger Indole Synthesis - Named Reactions. ([Link])

- CN102020600A - Synthetic method of indole-2-carboxylic acid.

-

Li, J. et al. A Practical Synthesis of Indole-2-carboxylic Acid. Taylor & Francis Online. 2017. ([Link])

-

Fischer Indole Synthesis - Organic Chemistry Portal. ([Link])

-

Gribble, G. W. (PDF) Hemetsberger Indole Synthesis. ResearchGate. 2019. ([Link])

-

Varma, R. S. et al. Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. ResearchGate. 2011. ([Link])

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. ([Link])

-

Baran, P. S. et al. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. PMC - NIH. ([Link])

-

Zhang, R-H. et al. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. 2024. ([Link])

-

Zhou, M. et al. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. 2023. ([Link])

-

Zhang, R-H. et al. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. 2024. ([Link])

-

Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. ResearchGate. 2014. ([Link])

-

Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. ([Link])

-

Zhou, M. et al. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PMC - PubMed Central. 2023. ([Link])

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. 2024. ([Link])

-

Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC - NIH. 2022. ([Link])

- WO 2009/144554 A1 - Google P

-

Chem 351 F16 Final : Spectroscopy. ([Link])

-

1H-Indole-2-carboxylic acid, 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-, isopropyl ester - SpectraBase. ([Link])

-

Understanding the Role of 7-Nitroindole-2-carboxylic Acid in Synthesis. ([Link])

-

Zhang, R-H. et al. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. 2024. ([Link])

-

Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. 2014. ([Link])

- WO2008072257A2 - Process for the preparation of indole derivatives - Google P

-

Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. ResearchGate. 2005. ([Link])

-

Indole-2-carboxylic acid - PubChem. ([Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Reissert Indole Synthesis [drugfuture.com]

- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. synarchive.com [synarchive.com]

- 13. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 7-Isopropyl-1H-indole-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

7-Isopropyl-1H-indole-2-carboxylic acid is a substituted indole derivative with potential applications in medicinal chemistry and drug discovery. The indole scaffold is a prominent feature in numerous biologically active compounds, and substitutions on this ring system can significantly influence their physicochemical and pharmacological properties. This guide provides a comprehensive overview of the key physicochemical characteristics of 7-Isopropyl-1H-indole-2-carboxylic acid, detailed experimental protocols for their determination, and a plausible synthetic route. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Molecular Structure

-

IUPAC Name: 7-isopropyl-1H-indole-2-carboxylic acid

-

CAS Number: 383132-25-0[1]

-

Molecular Formula: C₁₂H₁₃NO₂

-

Molecular Weight: 203.24 g/mol [2]

The molecular structure of 7-Isopropyl-1H-indole-2-carboxylic acid consists of a bicyclic indole core, with an isopropyl group substituted at the 7-position and a carboxylic acid group at the 2-position.

Caption: Molecular Structure of 7-Isopropyl-1H-indole-2-carboxylic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 7-Isopropyl-1H-indole-2-carboxylic acid is presented in the table below. It is important to note that while some properties are based on general chemical knowledge, others are predicted using computational models due to the limited availability of experimental data for this specific compound.

| Property | Value | Source |

| Molecular Weight | 203.24 g/mol | - |

| Melting Point | Not available | Experimental determination required |

| Boiling Point | Not available | Experimental determination required |

| LogP (Octanol/Water Partition Coefficient) | ~3.4 (predicted) | PubChem (for isomer)[2] |

| Aqueous Solubility | Low (predicted) | Based on LogP |

| pKa (acid dissociation constant) | ~4-5 (predicted for carboxylic acid) | General chemical knowledge[3] |

Experimental Protocols for Physicochemical Property Determination

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 7-Isopropyl-1H-indole-2-carboxylic acid.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Caption: Workflow for Melting Point Determination.

Detailed Protocol:

-

Sample Preparation: Ensure the 7-Isopropyl-1H-indole-2-carboxylic acid sample is a pure, crystalline solid. If necessary, recrystallize the compound from a suitable solvent. Grind a small amount of the dry sample into a fine powder using a mortar and pestle.

-

Capillary Tube Packing: Press the open end of a capillary melting point tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.

-

Instrument Setup: Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

-

Heating and Observation:

-

If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20°C per minute to get a rough estimate.

-

For an accurate measurement, start with a new sample and heat rapidly to about 15-20°C below the estimated melting point.

-

Decrease the heating rate to 1-2°C per minute.

-

Carefully observe the sample through the magnifying lens.

-

-

Data Recording: Record the temperature at which the first drop of liquid is observed (the onset of melting). Continue heating slowly and record the temperature at which the last crystal melts (the completion of melting). The recorded melting point should be reported as a range.[4]

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for ensuring thermal equilibrium throughout the sample, leading to an accurate and sharp melting range for a pure compound.[4] Impurities will typically cause a depression and broadening of the melting range.

Solubility Determination (UV-Vis Spectrophotometry)

The aqueous solubility of a compound is a critical parameter in drug development, influencing its absorption and bioavailability.

Caption: Workflow for Solubility Determination using UV-Vis Spectrophotometry.

Detailed Protocol:

-

Determination of Maximum Absorbance (λmax): Prepare a dilute solution of 7-Isopropyl-1H-indole-2-carboxylic acid in a suitable solvent (e.g., ethanol or methanol). Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of the compound of a known concentration in the chosen solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and pass through the origin (or close to it), following the Beer-Lambert law.[5]

-

-

Preparation of a Saturated Solution: Add an excess amount of the solid 7-Isopropyl-1H-indole-2-carboxylic acid to a known volume of deionized water in a sealed container. Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Analysis:

-

Filter the saturated solution to remove any undissolved solid. A syringe filter (e.g., 0.45 µm) is suitable for this purpose.

-

Take a precise aliquot of the clear filtrate and dilute it with the appropriate solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation of Solubility: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the aqueous solubility of the compound at the experimental temperature.

Causality Behind Experimental Choices: The use of λmax for absorbance measurements provides the highest sensitivity and minimizes errors. The calibration curve establishes a linear relationship between absorbance and concentration, allowing for the accurate determination of the unknown concentration in the saturated solution.[6]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an indole-2-carboxylic acid, the pKa of the carboxylic acid group is a key determinant of its ionization state at physiological pH.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Detailed Protocol:

-

Solution Preparation: Accurately weigh a sample of 7-Isopropyl-1H-indole-2-carboxylic acid and dissolve it in a known volume of a suitable solvent. Due to the predicted low aqueous solubility, a co-solvent system (e.g., water-methanol or water-ethanol) may be necessary. The concentration should be in the range of 1-10 mM.

-

Titration Setup:

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Place the sample solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Use a calibrated burette to add a standard solution of a strong base (e.g., 0.1 M NaOH).

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add the titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis and pKa Determination:

-

Plot the recorded pH values against the volume of NaOH added to obtain a titration curve.

-

Determine the equivalence point, which is the point of inflection on the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.

-

The half-equivalence point is the volume of titrant that is half of the volume required to reach the equivalence point.

-

The pKa of the carboxylic acid is equal to the pH of the solution at the half-equivalence point.[7]

-

Causality Behind Experimental Choices: Potentiometric titration directly measures the change in hydrogen ion concentration as the carboxylic acid is neutralized by the strong base. The Henderson-Hasselbalch equation dictates that at the half-equivalence point, the concentrations of the protonated acid and its conjugate base are equal, and therefore, the pH is equal to the pKa.[3]

Structural Elucidation: Spectroscopic Data

Due to the lack of publicly available experimental spectra for 7-Isopropyl-1H-indole-2-carboxylic acid, this section provides an overview of the expected spectroscopic features based on the known data for indole-2-carboxylic acid and other substituted indoles.[3][7][8][9][10][11][12][13][14][15][16]

¹H NMR Spectroscopy (Proton Nuclear Magnetic Resonance)

-

Expected Chemical Shifts (in DMSO-d₆):

-

NH Proton: A broad singlet between 11.5 and 12.5 ppm.

-

COOH Proton: A very broad singlet, typically above 12 ppm.

-

Aromatic Protons (indole ring): Signals in the range of 7.0-7.8 ppm. The specific coupling patterns will depend on the substitution at the 7-position.

-

Isopropyl Protons: A septet for the CH group around 3.0-3.5 ppm and a doublet for the two CH₃ groups around 1.2-1.4 ppm.

-

¹³C NMR Spectroscopy (Carbon-13 Nuclear Magnetic Resonance)

-

Expected Chemical Shifts (in DMSO-d₆):

-

Carboxylic Carbonyl Carbon: A signal in the range of 160-170 ppm.

-

Indole Ring Carbons: Signals in the aromatic region, typically between 100 and 140 ppm.

-

Isopropyl Carbons: A signal for the CH carbon around 25-30 ppm and a signal for the CH₃ carbons around 20-25 ppm.

-

Infrared (IR) Spectroscopy

-

Expected Characteristic Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.[14][17]

-

N-H Stretch (Indole): A sharp to moderately broad peak around 3300-3400 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.[14][17]

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Carboxylic Acid): A peak in the 1200-1300 cm⁻¹ region.

-

Mass Spectrometry

-

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion Peak (M⁺): Expected at m/z = 203.

-

Major Fragments: Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z = 158. Further fragmentation of the indole ring and the isopropyl group would also be expected.

-

Plausible Synthetic Route: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from arylhydrazines and carbonyl compounds.[18][19] A plausible route for the synthesis of 7-Isopropyl-1H-indole-2-carboxylic acid is outlined below.

Caption: Plausible Synthetic Route via Fischer Indole Synthesis.

Detailed Protocol:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve 2-isopropylphenylhydrazine in a suitable solvent such as ethanol or acetic acid.

-

Add an equimolar amount of pyruvic acid to the solution.

-

Stir the mixture at room temperature or with gentle heating for a few hours until the reaction is complete (monitored by TLC).

-

The resulting hydrazone may precipitate out of the solution upon cooling or can be isolated by removal of the solvent under reduced pressure.

-

-

Cyclization:

-

The crude hydrazone can be directly used for the next step.

-

Add a suitable acid catalyst, such as polyphosphoric acid (PPA), Eaton's reagent, or a Lewis acid like zinc chloride (ZnCl₂).

-

Heat the reaction mixture to a temperature typically ranging from 80°C to 150°C, depending on the catalyst used.

-

Monitor the progress of the reaction by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into ice-water to precipitate the crude product.

-

Collect the solid by filtration and wash it thoroughly with water to remove the acid catalyst.

-

The crude 7-Isopropyl-1H-indole-2-carboxylic acid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Causality Behind Experimental Choices: The Fischer indole synthesis relies on an acid-catalyzed intramolecular electrophilic substitution followed by the elimination of ammonia. The choice of acid catalyst and reaction temperature is critical to achieve good yields and minimize side reactions. Polyphosphoric acid is often an effective catalyst for this transformation.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of 7-Isopropyl-1H-indole-2-carboxylic acid, along with detailed experimental protocols for their determination and a plausible synthetic route. While experimental data for this specific molecule is limited, the provided information, including predicted values and established methodologies, serves as a valuable resource for researchers and scientists working with this compound and related indole derivatives. The protocols and theoretical background presented herein are intended to facilitate further experimental investigation and application of 7-Isopropyl-1H-indole-2-carboxylic acid in the field of drug discovery and development.

References

- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.

-

Wikipedia. Fischer indole synthesis. Available online: [Link] (accessed on 2026-01-05).

-

Chem-Station. Fischer Indole Synthesis. Available online: [Link] (accessed on 2026-01-05).

-

BMRB. bmse000097 Indole. Available online: [Link] (accessed on 2026-01-05).

-

SpringerLink. 5 Combination of 1H and 13C NMR Spectroscopy. Available online: [Link] (accessed on 2026-01-05).

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available online: [Link] (accessed on 2026-01-05).

-

SpectraBase. 1H-Indole-2-carboxylic acid, 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-, isopropyl ester - Optional[MS (GC)] - Spectrum. Available online: [Link] (accessed on 2026-01-05).

-

NIST WebBook. Indole-2-carboxylic acid. Available online: [Link] (accessed on 2026-01-05).

-

MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Available online: [Link] (accessed on 2026-01-05).

-

ResearchGate. Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. Available online: [Link] (accessed on 2026-01-05).

-

NIST WebBook. 1H-Indole-2-carboxylic acid, 1-methyl-. Available online: [Link] (accessed on 2026-01-05).

-

PubChem. 5-isopropyl-1H-indole-2-carboxylic acid. Available online: [Link] (accessed on 2026-01-05).

-

University of Colorado Boulder. Using Melting Point to Determine Purity of Crystalline Solids. Available online: [Link] (accessed on 2026-01-05).

-

ResearchGate. Software for the prediction of physicochemical properties. Available online: [Link] (accessed on 2026-01-05).

-

ResearchGate. Prediction of Physicochemical Properties of Organic Molecules Using Semi-Empirical Methods. Available online: [Link] (accessed on 2026-01-05).

-

ResearchGate. Prediction of Physicochemical Properties. Available online: [Link] (accessed on 2026-01-05).

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available online: [Link] (accessed on 2026-01-05).

-

PubChem. 7-Methoxy-1H-indole-2-carboxylic acid. Available online: [Link] (accessed on 2026-01-05).

-

NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available online: [Link] (accessed on 2026-01-05).

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available online: [Link] (accessed on 2026-01-05).

-

mzCloud. Indole 2 carboxylic acid. Available online: [Link] (accessed on 2026-01-05).

-

ResearchGate. Synthesis of 7-Substituted Indoles as Potential Ligand Precursors. Available online: [Link] (accessed on 2026-01-05).

-

PubChem. Indole-2-carboxylic acid. Available online: [Link] (accessed on 2026-01-05).

-

Geosciences and Environmental Science. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Available online: [Link] (accessed on 2026-01-05).

-

European Journal of Engineering and Technology Research. UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Available online: [Link] (accessed on 2026-01-05).

-

ResearchGate. (PDF) UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Available online: [Link] (accessed on 2026-01-05).

-

Journal of Solution Chemistry. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Available online: [Link] (accessed on 2026-01-05).

Sources

- 1. 383132-25-0|7-Isopropyl-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 5-isopropyl-1H-indole-2-carboxylic acid | C12H13NO2 | CID 5033851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Indole-2-carboxylic acid(1477-50-5) 1H NMR [m.chemicalbook.com]

- 6. Indole-2-carboxylic acid(1477-50-5) 13C NMR spectrum [chemicalbook.com]

- 7. myneni.princeton.edu [myneni.princeton.edu]

- 8. Indole-2-carboxylic acid [webbook.nist.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mzCloud – Indole 2 carboxylic acid [mzcloud.org]

- 15. echemi.com [echemi.com]

- 16. benchchem.com [benchchem.com]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 19. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

An In-depth Technical Guide to 7-Isopropyl-1H-indole-2-carboxylic Acid (CAS: 383132-25-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Isopropyl-1H-indole-2-carboxylic acid, a substituted indole derivative, represents a molecule of significant interest within contemporary medicinal chemistry and drug discovery. The indole scaffold is a well-established pharmacophore, present in a multitude of biologically active compounds. The strategic placement of an isopropyl group at the 7-position and a carboxylic acid at the 2-position of the indole ring system imparts unique physicochemical properties that influence its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of 7-Isopropyl-1H-indole-2-carboxylic acid, including its chemical and physical characteristics, a detailed synthesis protocol, and an exploration of its known and potential biological activities. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.

Introduction: The Significance of the Indole Nucleus in Drug Discovery

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and the ability of the nitrogen atom to act as both a hydrogen bond donor and acceptor contribute to its versatile binding capabilities with a wide range of biological targets. The derivatization of the indole nucleus allows for the fine-tuning of a compound's pharmacological properties. Specifically, substitutions at the 2 and 7-positions can significantly impact a molecule's interaction with protein binding pockets, its metabolic stability, and its overall therapeutic potential. 7-Isopropyl-1H-indole-2-carboxylic acid is a prime example of a rationally designed indole derivative with potential applications in various therapeutic areas.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of 7-Isopropyl-1H-indole-2-carboxylic acid.

| Property | Value | Source |

| CAS Number | 383132-25-0 | Parchem[1] |

| Molecular Formula | C₁₂H₁₃NO₂ | Sunway Pharm Ltd[2] |

| Molecular Weight | 203.24 g/mol | Sunway Pharm Ltd[2] |

| Appearance | Off-white to light yellow solid (Predicted) | General knowledge |

| Melting Point | Not explicitly reported; related indole-2-carboxylic acids have melting points in the range of 202-206 °C.[3] | N/A |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Limited solubility in water. (Predicted) | General knowledge |

| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly sealed. Recommended storage at 2-8°C. | BLD Pharm[4] |

Synthesis of 7-Isopropyl-1H-indole-2-carboxylic Acid

The synthesis of 7-substituted indole-2-carboxylic acids is most commonly achieved through the Fischer indole synthesis.[5][6][7][8][9] This robust and versatile reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with an α-ketoacid or its ester.

General Reaction Scheme: Fischer Indole Synthesis

The overall transformation for the synthesis of 7-Isopropyl-1H-indole-2-carboxylic acid via the Fischer indole synthesis is depicted below.

Caption: General scheme for the Fischer indole synthesis of 7-Isopropyl-1H-indole-2-carboxylic acid.

Step-by-Step Synthesis Protocol

This protocol outlines a representative procedure for the synthesis of 7-Isopropyl-1H-indole-2-carboxylic acid, adapted from established methods for similar indole derivatives.[10][11]

Step 1: Formation of the Hydrazone

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-isopropylphenylhydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add pyruvic acid (1 equivalent) to the solution.

-

Stir the mixture at room temperature for 1-2 hours, or gently heat to 50-60 °C to facilitate the condensation reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the hydrazone may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.

Step 2: Fischer Indole Cyclization

-

To the crude hydrazone from the previous step, add a strong acid catalyst. Polyphosphoric acid (PPA) is a common choice, though other acids like sulfuric acid or zinc chloride can also be used.[5]

-

Heat the reaction mixture to a temperature typically ranging from 80 °C to 150 °C. The optimal temperature will depend on the specific substrate and catalyst used.

-

Maintain the temperature and stir the mixture for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it onto crushed ice or into cold water.

-

The solid product, 7-Isopropyl-1H-indole-2-carboxylic acid, will precipitate.

-

Collect the solid by vacuum filtration and wash it thoroughly with water to remove any residual acid.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the pure compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, the isopropyl group, the N-H proton, and the carboxylic acid proton.

-

Aromatic Protons: Signals in the range of δ 7.0-8.0 ppm.

-

Isopropyl Group: A septet for the CH proton and a doublet for the two CH₃ groups.

-

N-H Proton: A broad singlet, typically downfield (δ > 10 ppm).

-

Carboxylic Acid Proton: A very broad singlet, also in the downfield region (δ > 11 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals corresponding to the indole ring carbons, the isopropyl group carbons, and the carboxylic acid carbonyl carbon.

-

Carbonyl Carbon: A signal in the range of δ 160-170 ppm.

-

Indole Ring Carbons: Signals in the aromatic region (δ 100-140 ppm).

-

Isopropyl Group Carbons: Signals in the aliphatic region (δ 20-40 ppm).

Mass Spectrometry

The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (203.24 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the isopropyl substituent.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

N-H Stretch: A sharp to moderately broad peak around 3300-3500 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong absorption band around 1680-1710 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: An absorption band in the 1200-1350 cm⁻¹ region.

Biological Activity and Therapeutic Potential

While specific biological data for 7-Isopropyl-1H-indole-2-carboxylic acid is limited in the public domain, the broader class of indole-2-carboxylic acid derivatives has shown significant promise in several therapeutic areas.

HIV-1 Integrase Inhibition

A significant body of research has focused on indole-2-carboxylic acid derivatives as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[4][15] The carboxylic acid moiety is crucial for chelating with the magnesium ions in the enzyme's active site, while substitutions on the indole ring, such as at the 7-position, can enhance binding affinity and selectivity. The isopropyl group at the 7-position of the target compound may contribute to favorable hydrophobic interactions within the enzyme's binding pocket.

Caption: Proposed mechanism of HIV-1 integrase inhibition by 7-Isopropyl-1H-indole-2-carboxylic acid.

Other Potential Applications

Derivatives of indole-2-carboxylic acid have also been investigated as:

-

Anticancer Agents: By targeting various enzymes and signaling pathways involved in cancer progression.

-

Anti-inflammatory Agents: Through the inhibition of enzymes like cyclooxygenase (COX).[16]

-

Antimicrobial Agents: Exhibiting activity against a range of bacteria and fungi.[17]

The specific biological targets and therapeutic efficacy of 7-Isopropyl-1H-indole-2-carboxylic acid warrant further investigation.

Handling and Safety

As a laboratory chemical, 7-Isopropyl-1H-indole-2-carboxylic acid should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not widely available, general guidelines for handling similar indole carboxylic acid derivatives should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Ventilation: Use in a well-ventilated area or under a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

7-Isopropyl-1H-indole-2-carboxylic acid is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its synthesis via the well-established Fischer indole reaction makes it an accessible target for medicinal chemists. While further research is needed to fully elucidate its specific biological activities and mechanism of action, the broader context of indole-2-carboxylic acid derivatives suggests its potential as a lead compound in the development of new drugs, particularly in the areas of antiviral and anticancer therapy. This technical guide serves as a foundational resource for researchers embarking on studies involving this promising molecule.

References

-

MDPI. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 26(11), 3333. Available from: [Link]

-

Wikipedia. (2023). Fischer indole synthesis. Available from: [Link]

-

PubMed. (2022). Spectroscopic, electronic structure, molecular docking, and molecular dynamics simulation study of 7-Trifluoromethyl-1H-indole-2-carboxylic acid as an aromatase inhibitor. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 280, 121530. Available from: [Link]

-

Fischer Indole Synthesis. (n.d.). Cambridge University Press. Available from: [Link]

-

RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14, 10593-10604. Available from: [Link]

- Google Patents. (2008). Process for the preparation of indole derivatives. WO2008072257A2.

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Available from: [Link]

-

Semantic Scholar. (2015). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmaceutical Chemistry, 5(6), 221-228. Available from: [Link]

-

SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent. Available from: [Link]

-

PubMed Central. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. Available from: [Link]

-

ResearchGate. (2025). Comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: Spectroscopic, quantum chemical, topological and molecular docking studies. Available from: [Link]

-

European Journal of Chemistry. (2021). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 12(1), 1-8. Available from: [Link]

-

Patent 1833789. (2011). PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY ENRICHED INDOLINE-2-CARBOXYLIC ACID. Available from: [Link]

- Google Patents. (1993). Indole-2-carboxylic acid derivatives. WO1993021153A1.

-

Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Available from: [Link]

- Google Patents. (2009). Substituted pyrazolospiroketone compounds. WO2009144554A1.

-

Patsnap Eureka. (2006). A process for the synthesis and isolation of (2S, 3aS, 7aS)-1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)butyl]amino]-1-oxopropyl] octahydro-1H-indole-2-carboxylic acid and its tert-butylamine salt. Available from: [Link]

-

PubMed. (2001). Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors. European Journal of Medicinal Chemistry, 36(9), 769-778. Available from: [Link]

-

Sunway Pharm Ltd. (n.d.). 7-Isopropyl-1H-indole-2-carboxylic acid. Available from: [Link]

-

NIH. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 65(15), 10326-10346. Available from: [Link]

-

ResearchGate. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Available from: [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. 7-Isopropyl-1H-indole-2-carboxylic acid [acrospharma.co.kr]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Fischer Indole Synthesis [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. scispace.com [scispace.com]

- 10. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Spectroscopic, electronic structure, molecular docking, and molecular dynamics simulation study of 7-Trifluoromethyl-1H-indole-2-carboxylic acid as an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]

- 15. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives | Semantic Scholar [semanticscholar.org]

biological activity of 7-Isopropyl-1H-indole-2-carboxylic acid derivatives

An In-Depth Technical Guide to the Biological Activity of Indole-2-Carboxylic Acid Derivatives

Introduction: The Privileged Indole Scaffold in Drug Discovery

The indole nucleus is a quintessential heterocyclic scaffold that holds a privileged position in medicinal chemistry. Its presence in a vast array of natural products, such as the amino acid tryptophan, and synthetic compounds has established it as a critical pharmacophore. Derivatives of the indole ring system exhibit a remarkably broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This guide focuses on the derivatives of the indole-2-carboxylic acid core, a specific subclass that has garnered significant attention for its therapeutic potential. The strategic placement of the carboxylic acid group at the C2 position often facilitates critical interactions with biological targets, particularly metalloenzymes, making these compounds promising candidates for drug development.

This document provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of indole-2-carboxylic acid derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic landscape and experimental underpinnings of this versatile chemical class.

Synthetic Strategies for Indole-2-Carboxylic Acid Derivatives

The synthesis of indole-2-carboxylic acid derivatives is typically achieved through well-established organic chemistry reactions. A common and versatile approach involves the modification of a pre-formed indole-2-carboxylic acid core. For instance, the carboxyl group can be esterified or converted to an amide. Further functionalization often occurs at the C3, C5, C6, and N1 positions of the indole ring.

A representative synthetic pathway involves the Buchwald-Hartwig cross-coupling reaction to introduce various amine-containing substituents at different positions on the indole ring, which has proven effective for generating libraries of derivatives for biological screening.[1]

Caption: General workflow for synthesizing substituted indole-2-carboxylic acid derivatives.

Experimental Protocol: Buchwald-Hartwig Cross-Coupling

The following protocol is a representative example for the synthesis of C6-substituted indole-2-carboxylic acid derivatives.[1]

-

Esterification: Dissolve 6-bromo-1H-indole-2-carboxylic acid in ethanol. Add concentrated sulfuric acid dropwise. Heat the mixture at 80 °C for 2 hours, monitoring the reaction by Thin Layer Chromatography (TLC). After completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Coupling Reaction: To a solution of the resulting ester in 1,4-dioxane, add the desired substituted aniline, palladium(II) acetate (Pd(OAc)₂), cesium carbonate (Cs₂CO₃), and Xphos ligand under a nitrogen atmosphere.

-

Heating: Stir the reaction mixture at 110 °C for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Purification: After cooling, filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to obtain the coupled ester.

-

Hydrolysis: Dissolve the purified ester in a mixture of methanol and water. Add sodium hydroxide and heat the reaction at 80 °C for 1.5 hours.

-

Final Product Isolation: Cool the mixture, acidify to pH 6 with acetic acid, and extract with ethyl acetate. Concentrate the organic phase to yield the final carboxylic acid derivative.

Antiviral Activity: Potent HIV-1 Integrase Inhibition

A significant area of investigation for indole-2-carboxylic acid derivatives is their potent antiviral activity, particularly as inhibitors of the Human Immunodeficiency Virus 1 (HIV-1) integrase (IN).[2] HIV-1 integrase is a critical enzyme for viral replication, as it catalyzes the insertion of viral DNA into the host cell's genome.[1][3] This process makes it an attractive target for antiviral drugs, as there is no equivalent enzyme in human cells.[4]

Mechanism of Action: Chelation of Magnesium Ions

Integrase Strand Transfer Inhibitors (INSTIs) function by binding to the active site of the integrase enzyme. The catalytic core of HIV-1 integrase contains a highly conserved D, D-35-E motif that coordinates two divalent magnesium ions (Mg²⁺). These ions are essential for the catalytic activity of the enzyme.[3][5] Indole-2-carboxylic acid derivatives act as INSTIs by utilizing the carboxyl group at the C2 position and heteroatoms within the indole nucleus to form a chelating triad with these two Mg²⁺ ions.[4][6] This interaction effectively blocks the strand transfer step of integration, thus halting viral replication.[1][3] Additionally, the aromatic indole scaffold can engage in π-π stacking interactions with the viral DNA, further stabilizing the inhibitor-enzyme complex.[3][5]

Caption: Mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acid derivatives.

Structure-Activity Relationship (SAR) for Antiviral Activity

-

C2-Carboxylic Acid: This group is essential for the chelation of Mg²⁺ ions and is critical for inhibitory activity.[1]

-

C3 Position: Introduction of long-chain substituents at the C3 position can significantly enhance activity by improving interactions with a hydrophobic pocket near the active site of the integrase enzyme.[2]

-

C6 Position: Introducing a halogenated benzene ring at the C6 position can effectively enhance binding with viral DNA through π-π stacking interactions.[1][3]

Summary of Anti-HIV-1 Integrase Activity

| Compound ID | Description | IC₅₀ (µM) | Reference |

| 1 | Indole-2-carboxylic acid (parent) | 32.37 | [1] |

| 17a | C6-substituted derivative | 3.11 | [1][3] |

| 20a | C3 and C6 optimized derivative | 0.13 | [2][6] |

Experimental Protocol: In Vitro HIV-1 Integrase Inhibition Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.[1]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the purified HIV-1 integrase enzyme, a labeled donor DNA substrate, and the target DNA in a suitable buffer.

-

Compound Addition: Add the test indole derivative (dissolved in DMSO) to the reaction mixture at various concentrations. Include a positive control (a known integrase inhibitor) and a negative control (DMSO vehicle).

-

Incubation: Incubate the reaction mixture at 37 °C for a specified time (e.g., 60-90 minutes) to allow the strand transfer reaction to occur.

-

Quenching: Stop the reaction by adding a quenching solution, typically containing EDTA to chelate the Mg²⁺ ions.

-

Analysis: Analyze the reaction products using gel electrophoresis. The amount of integrated DNA product is quantified using methods like fluorescence or autoradiography.

-

IC₅₀ Calculation: Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the integrase activity.

Antimicrobial and Antioxidant Activities

Derivatives of indole-2-carboxylic acid have also demonstrated notable antimicrobial and antioxidant properties. These activities are often linked to the core indole structure and the nature of its substituents.

Antibacterial and Antifungal Properties

Several studies have evaluated ester and amide derivatives of indole-2-carboxylic acid against a panel of bacteria and fungi.[7][8] The activity is highly dependent on the specific derivative. For example, one study found that an ethyl ester derivative was the most active against Enterococcus faecalis and showed significant activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL.[7] Other derivatives have shown noticeable antifungal activity against various Candida species.[7][8]

Summary of Antimicrobial Activity (MIC, µg/mL)

| Compound Type | Enterococcus faecalis | Candida albicans | Reference |

| Ethyl Ester Derivative (Cmpd 2) | 8 | 8 | [7] |

| Amide Derivatives (Cmpds 1, 3, 5, 6) | - | 32-64 | [7] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Inoculum: Grow the microbial strain (bacterial or fungal) in a suitable broth medium to a standardized concentration (e.g., 10⁵ CFU/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 30 °C for 48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Sources

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Putative Mechanism of Action of 7-Isopropyl-1H-indole-2-carboxylic acid

Aimed at researchers, scientists, and drug development professionals, this document synthesizes current understanding and outlines a scientifically-grounded, hypothetical mechanism of action for 7-Isopropyl-1H-indole-2-carboxylic acid, drawing from evidence on structurally related indole-2-carboxylic acid derivatives.

I. Introduction: The Emerging Therapeutic Potential of Indole-2-Carboxylic Acid Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Within this broad class, indole-2-carboxylic acid derivatives have recently garnered significant attention for their therapeutic potential, particularly as antiviral agents. While the specific biological activity of 7-Isopropyl-1H-indole-2-carboxylic acid is not yet extensively characterized in publicly available literature, a compelling body of evidence surrounding structurally similar analogs points towards a plausible and potent mechanism of action: the inhibition of HIV-1 integrase. This guide will, therefore, elucidate this proposed mechanism, drawing parallels from closely related compounds to provide a robust framework for future research and drug development efforts.

II. Postulated Mechanism of Action: Inhibition of HIV-1 Integrase

HIV-1 integrase is a critical enzyme for the replication of the human immunodeficiency virus, responsible for inserting the viral DNA into the host cell's genome. This process is essential for the establishment of a persistent infection. The inhibition of this enzyme is a clinically validated strategy for the treatment of HIV/AIDS.

Based on extensive research into indole-2-carboxylic acid derivatives, the core hypothesis is that 7-Isopropyl-1H-indole-2-carboxylic acid functions as an HIV-1 integrase strand transfer inhibitor (INSTI).[1][2][3][4][5] This proposed mechanism is predicated on the following key molecular interactions:

-

Chelation of Divalent Metal Ions in the Active Site: The active site of HIV-1 integrase contains two essential magnesium ions (Mg²⁺) that are critical for its catalytic activity. The indole-2-carboxylic acid scaffold is believed to act as a pharmacophore that chelates these Mg²⁺ ions, effectively incapacitating the enzyme.[1][3] The carboxyl group at the 2-position of the indole ring is crucial for this interaction.

-

Interaction with the Viral DNA: Beyond metal chelation, indole-2-carboxylic acid derivatives can also engage in π-stacking interactions with the viral DNA, particularly with the 3'-terminal adenosine of the processed viral DNA.[2] This further stabilizes the inhibitor within the active site and prevents the strand transfer reaction.

-

Role of Substituents on the Indole Ring: The nature and position of substituents on the indole ring play a significant role in modulating the inhibitory potency. For 7-Isopropyl-1H-indole-2-carboxylic acid, the isopropyl group at the 7-position is likely to influence its binding affinity and specificity. While direct evidence is unavailable, studies on other substituted indole-2-carboxylic acids have shown that modifications at various positions can enhance interactions with hydrophobic pockets within the integrase active site.[1][3]

The following diagram illustrates the proposed binding mode of an indole-2-carboxylic acid derivative within the HIV-1 integrase active site:

Figure 1: Proposed binding mode of 7-Isopropyl-1H-indole-2-carboxylic acid in the HIV-1 integrase active site.

III. Experimental Validation of the Proposed Mechanism

To experimentally validate the hypothesis that 7-Isopropyl-1H-indole-2-carboxylic acid acts as an HIV-1 integrase inhibitor, a series of established assays can be employed. The following provides a general workflow for such an investigation:

Figure 2: A representative experimental workflow for validating the mechanism of action.

A. In vitro HIV-1 Integrase Strand Transfer Assay

This is a primary biochemical assay to directly measure the inhibitory effect of the compound on the enzymatic activity of purified HIV-1 integrase.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing a final concentration of 20 mM HEPES (pH 7.5), 10 mM DTT, 7.5 mM MgCl₂, and 4% glycerol.

-

Enzyme and Substrate Preparation: Dilute recombinant HIV-1 integrase to the desired concentration in the reaction buffer. Prepare a labeled (e.g., biotinylated or fluorescently labeled) viral DNA substrate and a target DNA substrate.

-

Inhibitor Addition: Add varying concentrations of 7-Isopropyl-1H-indole-2-carboxylic acid (typically in DMSO) to the reaction wells. Include appropriate controls (no inhibitor, known inhibitor).

-

Reaction Initiation: Initiate the reaction by adding the viral DNA substrate and integrase to the wells, followed by the target DNA.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Quenching and Detection: Stop the reaction by adding a quenching solution (e.g., EDTA). Detect the strand transfer product using a suitable method (e.g., ELISA-based detection for biotinylated DNA or fluorescence detection).

-

Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

B. Cell-based HIV-1 Replication Assay

This assay assesses the ability of the compound to inhibit HIV-1 replication in a cellular context.

Protocol:

-

Cell Culture: Culture a suitable host cell line (e.g., MT-4 cells or TZM-bl cells) in appropriate media.

-

Infection: Infect the cells with a known amount of HIV-1 virus stock in the presence of varying concentrations of 7-Isopropyl-1H-indole-2-carboxylic acid.

-

Incubation: Incubate the infected cells for a period of time (e.g., 3-5 days) to allow for viral replication.

-

Quantification of Viral Replication: Measure the extent of viral replication using a suitable method, such as:

-

p24 Antigen ELISA: Quantify the amount of HIV-1 p24 capsid protein in the cell culture supernatant.

-

Luciferase Reporter Assay: If using a reporter virus (e.g., in TZM-bl cells), measure the luciferase activity, which is proportional to the extent of viral infection.

-

-

Data Analysis: Determine the EC₅₀ value (the concentration of the compound that inhibits 50% of viral replication). It is also crucial to assess the cytotoxicity of the compound in parallel to ensure that the observed antiviral effect is not due to cell death.

IV. Structure-Activity Relationship (SAR) Insights from Analogs

While specific SAR data for 7-Isopropyl-1H-indole-2-carboxylic acid is not available, studies on other indole-2-carboxylic acid derivatives provide valuable insights:

| Position of Substitution | Effect on Activity | Reference |

| C3 | Introduction of a long branch can improve interaction with a hydrophobic cavity near the active site, significantly increasing inhibitory activity. | [1][3] |

| C6 | Addition of halogenated anilines can markedly improve integrase inhibition, likely due to the formation of π-π stacking interactions with viral DNA. | [6] |

These findings suggest that the 7-isopropyl group in the topic compound likely occupies a hydrophobic pocket within the enzyme's active site, potentially contributing to its binding affinity. Further derivatization of 7-Isopropyl-1H-indole-2-carboxylic acid at the C3 and C6 positions could be a promising strategy for optimizing its anti-HIV-1 activity.

V. Conclusion and Future Directions

Future research should focus on validating this proposed mechanism through a systematic series of in vitro and cell-based assays. Elucidating the precise binding mode through structural biology studies would be invaluable for guiding the rational design of more potent and specific inhibitors based on the 7-Isopropyl-1H-indole-2-carboxylic acid scaffold. Such efforts could pave the way for the development of novel and effective antiretroviral therapeutics.

References

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]

-

indole-2-carboxylic acid, 1477-50-5. The Good Scents Company. [Link]

-

Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC - PubMed Central. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. [Link]

-

Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. [Link]

-

Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI. [Link]

-